Hayatinin methochloride

Description

Historical Context of Research on Cissampelos pareira Alkaloids

The investigation of the chemical constituents of Cissampelos pareira Linn, a climbing herb from the Menispermaceae family, has a rich history rooted in its extensive use in traditional medicine systems. nih.gov Early phytochemical studies in the 20th century were driven by the desire to identify the active principles responsible for the plant's reported therapeutic effects. These efforts led to the isolation of a diverse array of bisbenzylisoquinoline alkaloids, which are considered chemical markers for the Menispermaceae family. uj.ac.za

The initial focus was on the isolation and structural elucidation of these complex molecules. Compounds like hayatine, hayatinin, and cycleanine (B150056) were among the key alkaloids identified. researchgate.netfigshare.com The discovery that quaternization of the nitrogen atoms in these alkaloids, such as in hayatinin methochloride, could lead to potent biological activities marked a significant milestone. scribd.comresearchgate.net Specifically, hayatin methiodide and this compound were identified as having powerful neuromuscular blocking activity, comparable to that of tubocurarine, a well-known muscle relaxant. scribd.com202.4.186 This discovery propelled further pharmacological investigation into these quaternary derivatives.

Significance of this compound in Natural Product Chemistry

This compound holds particular significance in natural product chemistry due to its distinct structural features and its role in structure-activity relationship (SAR) studies. As a quaternary bisbenzylisoquinoline alkaloid, its structure is characterized by two benzylisoquinoline units linked by ether bridges, with a permanent positive charge on a nitrogen atom. bohrium.comwho.int This quaternization is crucial for its notable neuromuscular blocking activity.

The study of this compound and related compounds has provided valuable insights into how specific structural modifications influence biological function. For instance, research has shown that the stereochemistry at certain chiral centers and the nature of the substituents on the aromatic rings are critical determinants of activity. bohrium.comhilarispublisher.com The presence of methylated nitrogen atoms has been observed to be crucial for certain biological activities in related bisbenzylisoquinoline alkaloids. who.int The compound serves as a key example of how a naturally occurring scaffold can be chemically modified to enhance its pharmacological profile, making it a valuable tool for probing the interactions between small molecules and biological targets like the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. nih.govwikipedia.org

Evolution of Research Paradigms for Complex Alkaloids

The research landscape for complex alkaloids such as this compound has been transformed by technological advancements. In the early days, research relied on classical methods of extraction, purification (e.g., crystallization), and structural elucidation through chemical degradation and melting point analysis. scribd.com

The advent of modern analytical techniques has revolutionized the field. numberanalytics.com High-Performance Liquid Chromatography (HPLC) became the standard for separating complex mixtures of alkaloids, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have become indispensable for unambiguous structure determination. numberanalytics.comijraset.comresearchgate.net The coupling of these techniques (e.g., HPLC-MS, LC-NMR) allows for the rapid identification and quantification of alkaloids even in minute quantities from crude plant extracts. ijraset.comresearchgate.netsci-hub.se More recently, ultra-performance liquid chromatography (UPLC) has been employed for even faster and more sensitive analysis of Cissampelos pareira alkaloids. researchgate.netfigshare.com

These advanced methods have not only accelerated the discovery of new alkaloids but have also enabled more sophisticated pharmacological and mechanistic studies. benthamdirect.com The ability to obtain pure compounds in larger quantities and to precisely determine their three-dimensional structures has facilitated detailed SAR studies and the investigation of their molecular mechanisms of action. bohrium.comacs.org The integration of "omics" technologies, such as metabolomics, is a future trend that promises a more holistic understanding of alkaloid biosynthesis and function in medicinal plants. numberanalytics.com

Data Tables

Table 1: Selected Alkaloids from Cissampelos pareira This table lists some of the notable alkaloids isolated from Cissampelos pareira, highlighting the chemical diversity of the species.

| Compound Name | Alkaloid Class | Reference |

| Hayatinin | Bisbenzylisoquinoline | researchgate.netfigshare.com |

| Hayatine | Bisbenzylisoquinoline | ijlbpr.com |

| Curine (B1669343) | Bisbenzylisoquinoline | researchgate.netfigshare.com |

| Cycleanine | Bisbenzylisoquinoline | researchgate.netfigshare.com |

| Magnoflorine | Aporphine | researchgate.netfigshare.com |

| Tetrandrine | Bisbenzylisoquinoline | nih.gov |

| Cissamine | Protoberberine | researchgate.netfigshare.com |

| Cissampeline | Pyrrole | nih.gov |

Table 2: Evolution of Analytical Techniques in Alkaloid Research This table outlines the progression of analytical methods used in the study of complex alkaloids.

| Era | Primary Techniques | Key Capabilities | Reference |

| Early 20th Century | Chemical Degradation, Melting Point | Basic structural information, Identification | scribd.com |

| Mid-20th Century | UV-Vis Spectrophotometry, Paper/Thin-Layer Chromatography | Functional group identification, Separation of mixtures | scielo.br |

| Late 20th Century | HPLC, Mass Spectrometry (MS), NMR Spectroscopy | High-resolution separation, Precise mass determination, Detailed structural elucidation | numberanalytics.comijraset.com |

| 21st Century | UPLC, LC-MS/MS, LC-NMR, 2D-NMR | High-throughput analysis, Trace-level detection, Unambiguous structure and stereochemistry determination | researchgate.netresearchgate.netmdpi.com |

Structure

3D Structure of Parent

Properties

CAS No. |

29900-15-0 |

|---|---|

Molecular Formula |

C39H46Cl2N2O6 |

Molecular Weight |

709.7 g/mol |

IUPAC Name |

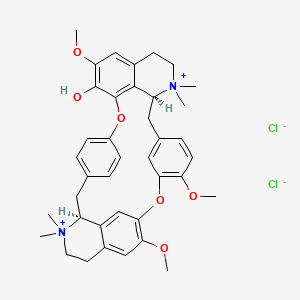

(1S,16S)-10,21,25-trimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-9-ol;dichloride |

InChI |

InChI=1S/C39H45N2O6.2ClH/c1-40(2)16-14-26-21-33(44-6)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(45-7)38(39)42)15-17-41(3,4)31(37)19-25-10-13-32(43-5)34(20-25)47-35;;/h8-13,20-23,30-31H,14-19H2,1-7H3;2*1H/q+1;;/p-1/t30-,31-;;/m0../s1 |

InChI Key |

DMCGWNPMCTWAOP-YBZGWEFGSA-M |

SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C.[Cl-].[Cl-] |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C.[Cl-].[Cl-] |

Synonyms |

hayatinin methochloride |

Origin of Product |

United States |

Isolation and Biosynthetic Investigations of Hayatinin Methochloride

Methodologies for the Extraction and Isolation of Hayatinin Methochloride from Plant Matrices

The initial step in studying this compound is its extraction and purification from the plant source, typically the roots of Cissampelos pareira. nih.govnih.gov The process begins with the collection and drying of the plant material, which is then pulverized to increase the surface area for solvent extraction. nih.govmdpi.com A common method involves successive extraction in a Soxhlet apparatus using a series of solvents with increasing polarity, such as hexane, chloroform, and methanol, to separate compounds based on their solubility. nih.gov The crude alkaloidal fraction is then obtained, often by acid-base extraction, where the material is acidified to form alkaloid salts, which are water-soluble, separating them from neutral and acidic impurities. extrasynthese.com

Chromatography is the cornerstone for the separation and purification of alkaloids from complex plant extracts. researchgate.net The separation efficiency relies on the differential partitioning of the compounds between a stationary phase and a mobile phase, which is influenced by molecular properties like polarity, size, and charge. researchgate.net

Several chromatographic methods are routinely employed:

Column Chromatography (CC): This is a fundamental and widely used technique for the preparative scale separation of alkaloids. researchgate.netbenthamopenarchives.com The crude extract is loaded onto a column packed with a solid adsorbent, commonly silica (B1680970) gel or alumina. researchgate.nettandfonline.com A solvent or a gradient of solvents (the mobile phase) is passed through the column, and fractions are collected as compounds elute at different rates based on their affinity for the stationary phase. tandfonline.com

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid, qualitative analysis of fractions obtained from column chromatography. It helps in monitoring the progress of the separation and identifying fractions containing the target alkaloids. A visualizing agent, such as Dragendorff's reagent, is often sprayed on the TLC plate to detect the presence of alkaloids, which appear as colored spots. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical quantification and preparative isolation of alkaloids. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is particularly common for separating bisbenzylisoquinoline alkaloids. researchgate.netfrontiersin.org The high efficiency of HPLC allows for the separation of structurally similar compounds, yielding highly pure alkaloids. tandfonline.com

Table 1: Chromatographic Techniques in Alkaloid Isolation

| Technique | Principle of Separation | Primary Application in Alkaloid Isolation |

|---|---|---|

| Column Chromatography (CC) | Adsorption/Partition | Bulk separation of crude extracts into simpler fractions. tandfonline.com |

| Thin-Layer Chromatography (TLC) | Adsorption/Partition | Rapid analysis and monitoring of fractions; purity checks. tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Adsorption/Partition | High-resolution purification and quantification of target alkaloids. mdpi.comfrontiersin.org |

To handle the complexity of natural product extracts and improve efficiency, several advanced separation techniques have been developed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a scaled-up version of analytical HPLC designed to purify large quantities of a specific compound. numberanalytics.com It offers high resolution and is instrumental in isolating pure bisbenzylisoquinoline alkaloids from complex fractions for structural elucidation and biological studies. frontiersin.org Systems often use larger columns and higher flow rates to process significant amounts of material. frontiersin.org

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption of the sample. numberanalytics.com It is particularly useful for the purification of polar and labile natural products. CCC has been successfully applied to the isolation of bioactive compounds from various plant extracts. numberanalytics.com

Hyphenated Techniques (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the rapid identification of compounds in an extract. nih.gov As fractions are separated by the LC system, they are directly introduced into the mass spectrometer, which provides mass-to-charge ratio data, allowing for the determination of molecular weights and tentative identification of known alkaloids by comparison with databases. nih.govnih.gov This technique, often referred to as dereplication, speeds up the discovery process by quickly identifying previously characterized compounds. nih.gov

Elucidation of Biosynthetic Pathways to this compound and Related Alkaloids

The biosynthesis of bisbenzylisoquinoline alkaloids (BIAs) like this compound is a complex process originating from the amino acid L-tyrosine. kspbtjpb.org The general pathway involves the formation of two benzylisoquinoline monomer units, which are then coupled together through an oxidative reaction to form the characteristic bisbenzylisoquinoline scaffold. oup.com

The pathway begins with L-tyrosine, which is converted through several steps into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). kspbtjpb.orgmaxapress.com The first committed step is the Pictet-Spengler condensation of these two precursors to form (S)-norcoclaurine. oup.commaxapress.com This central intermediate then undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to produce various benzylisoquinoline monomers, such as (S)-N-methylcoclaurine. maxapress.com The crucial step in forming bisbenzylisoquinoline alkaloids is the regioselective and stereoselective oxidative coupling of two such monomer units. oup.com

Specific enzymes catalyze each step of the BIA biosynthetic pathway. The characterization of these enzymes is fundamental to understanding how plants produce such a diverse array of complex molecules.

Norcoclaurine Synthase (NCS): This enzyme catalyzes the first key reaction, the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, establishing the foundational 1-benzylisoquinoline (B1618099) structure. oup.comthieme-connect.com

Methyltransferases (OMTs and NMTs): A series of O-methyltransferases (OMTs) and N-methyltransferases (NMTs) sequentially add methyl groups to the hydroxyl and amine functions of the norcoclaurine backbone, leading to intermediates like coclaurine (B195748) and N-methylcoclaurine. maxapress.com

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is critical for the oxidative reactions in BIA biosynthesis. mdpi.com Specifically, enzymes from the CYP80 family, such as berbamunine (B191780) synthase (CYP80A1), are responsible for the key intermolecular C-O phenol (B47542) coupling that links two benzylisoquinoline monomers to form the bisbenzylisoquinoline skeleton. oup.commdpi.com These enzymes dictate the specific linkage type (head-to-head, tail-to-tail, or head-to-tail) and stereochemistry of the final product.

Table 2: Key Enzyme Families in Bisbenzylisoquinoline Alkaloid Biosynthesis

| Enzyme/Family | Catalytic Function | Role in Pathway |

|---|---|---|

| Norcoclaurine Synthase (NCS) | Pictet-Spengler condensation of dopamine and 4-HPAA. oup.com | First committed step, forming the core benzylisoquinoline skeleton. kspbtjpb.org |

| O-Methyltransferases (OMTs) | Addition of methyl groups to hydroxyl moieties. maxapress.com | Structural diversification of the monomeric precursors. maxapress.com |

| N-Methyltransferases (NMTs) | Addition of a methyl group to the secondary amine. maxapress.com | Formation of key intermediates like N-methylcoclaurine. maxapress.com |

| Cytochrome P450 (CYP80) | Intermolecular C-O or C-C oxidative coupling. oup.commdpi.com | Dimerization of two benzylisoquinoline units to form the final bisbenzylisoquinoline scaffold. oup.com |

A classic method for elucidating biosynthetic pathways is the use of labeled precursors. In these experiments, a potential precursor molecule containing an isotopic label (e.g., ¹⁴C, ³H, or ¹³C) is "fed" to the plant or cell culture. After a period of metabolism, the target alkaloid is isolated, and the location and extent of isotope incorporation are analyzed. This provides direct evidence of the precursor-product relationship.

A pivotal study on the biosynthesis of alkaloids in Cissampelos pareira by Bhakuni and colleagues in 1987 utilized this technique. dntb.gov.ua Their work on Hayatidin, a closely related bisbenzylisoquinoline alkaloid, helped to confirm the precursor roles of tyrosine and other intermediates in the formation of the dimeric structure within this specific plant, providing a direct experimental basis for the pathway leading to this compound. 202.4.186dntb.gov.ua

Modern 'omics' technologies have revolutionized the study of plant secondary metabolism, allowing for the rapid identification of candidate genes involved in biosynthetic pathways without the need for laborious enzyme purification.

Transcriptome Analysis: High-throughput sequencing of the transcriptome (all expressed genes in a particular tissue) allows researchers to create a comprehensive snapshot of gene activity. thieme-connect.comfrontiersin.org By comparing the transcriptomes of tissues with high and low alkaloid accumulation (e.g., roots vs. leaves), scientists can identify genes that are differentially expressed and highly correlated with alkaloid content. thieme-connect.comnih.gov These become strong candidate genes for encoding the biosynthetic enzymes.

Gene Co-expression Networks: This bioinformatic approach identifies groups of genes that have similar expression patterns across different conditions or tissues. nih.gov Since genes involved in a single biosynthetic pathway are often co-regulated, they tend to cluster together in these networks. This method has been successfully used to identify clusters of candidate genes for BIA biosynthesis in various medicinal plants from the Menispermaceae family. frontiersin.orgnih.gov Once candidate genes are identified through these methods, their function can be confirmed through heterologous expression in microorganisms and in vitro enzyme assays. mdpi.com

Synthetic Strategies and Chemical Derivatization of Hayatinin Methochloride

Total Synthesis Approaches to Hayatinin Methochloride

The total synthesis of this compound has not been explicitly detailed in dedicated literature. However, the synthetic strategies for its parent structure, which belongs to the bisbenzylisoquinoline alkaloid (BBIQ) family, are well-documented. These approaches provide a blueprint for how hayatinin, and subsequently its methochloride salt, could be assembled from basic chemical precursors.

Key to the synthesis of BBIQ alkaloids is the formation of the diaryl ether linkages that connect the two benzylisoquinoline units. The Ullmann condensation is a cornerstone reaction for this purpose, involving the copper-catalyzed coupling of an aryl halide with a phenol (B47542). researchgate.netuni-muenchen.de While effective, classical Ullmann conditions often require harsh conditions, such as high temperatures and strong bases. uni-muenchen.de Modern modifications have introduced various copper salts, ligands, and milder bases to improve reaction rates and yields. uni-muenchen.de

A general retrosynthetic approach to a hayatin-type structure involves disconnecting the molecule at the two diaryl ether bonds and the two isoquinoline (B145761) cores. The synthesis would then proceed by first constructing the individual enantiopure benzylisoquinoline (BI) monomers. researchgate.net Recent advancements have utilized chemoenzymatic methods, such as the enzymatic stereoselective Pictet-Spengler reaction, to produce these chiral building blocks on a gram scale. nih.govresearchgate.net

Once the two distinct BI monomers are prepared, they are coupled via sequential Ullmann reactions to form the BBIQ skeleton. researchgate.netuni-muenchen.de An alternative to the Ullmann coupling is the Suzuki-Miyaura domino reaction, which has also been employed in the synthesis of macrocyclic BBIAs. researchgate.netnih.gov After the formation of the core hayatin structure, the final step to obtain this compound would be the quaternization of one or both of the tertiary nitrogen atoms through methylation.

Table 1: Key Reactions in the Total Synthesis of Bisbenzylisoquinoline Alkaloids

| Reaction | Description | Purpose in Synthesis |

|---|---|---|

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | Formation of the core tetrahydroisoquinoline ring system of the monomers. nih.govresearchgate.net |

| Bischler-Napieralski Reaction | Cyclodehydration of a β-ethylamide using a condensing agent like phosphorus oxychloride. | An alternative method to construct the isoquinoline core. uni-muenchen.de |

| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and a phenol. | Formation of the critical diaryl ether linkages connecting the two benzylisoquinoline units. researchgate.netuni-muenchen.de |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction of an organoboron compound with an organohalide. | An alternative to the Ullmann reaction for creating the biaryl or diaryl ether bonds. researchgate.netnih.gov |

Semi-Synthetic Modifications of Natural this compound

A more direct and common route to this compound is through the semi-synthesis from hayatin, which is isolated from natural sources like the plant Cissampelos pareira. oup.comtandfonline.com This approach circumvents the complexities of total synthesis. The process involves the extraction and purification of the parent alkaloid, hayatin, followed by a chemical methylation step.

The key transformation is the N-methylation of the tertiary amine(s) within the hayatin structure to form the quaternary ammonium (B1175870) salt. This is typically achieved by treating the isolated hayatin with a methylating agent. The choice of reagent determines the counter-ion of the resulting salt. For this compound, a methyl chloride source would be used. More commonly, hayatin methiodide is prepared using methyl iodide, which is a highly reactive and efficient methylating agent for tertiary amines. beilstein-journals.orgdss.go.th The resulting methiodide salt can then be converted to the methochloride salt through ion exchange chromatography if desired. This semi-synthetic route is significantly more efficient for producing derivatives for biological and pharmacological studies. tandfonline.comstikessenior.ac.id

Preparation of this compound Analogues and Derivatives

The creation of analogues and derivatives of this compound is driven by the need to explore structure-activity relationships and develop compounds with improved properties. nih.govnih.gov This field is often referred to as diverted total synthesis, where intermediates in a total synthesis route are used to create analogues, or the natural product itself is chemically modified. wikipedia.org

Structural diversification of the hayatinin scaffold can be achieved through various chemical reactions targeting different functional groups.

Modification of Phenolic Hydroxyl Groups: The free hydroxyl groups on the aromatic rings can be alkylated or acylated to produce ethers or esters, respectively. This can alter the molecule's polarity and ability to form hydrogen bonds.

Aromatic Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the electron-rich aromatic rings, although controlling regioselectivity can be challenging.

N-Demethylation and Re-alkylation: One of the N-methyl groups can be selectively removed and replaced with other alkyl or functionalized groups to probe the importance of the quaternary methyl group for biological activity.

Oxidation/Reduction: The benzylic positions or the aromatic rings can be subject to oxidation. Conversely, other functional groups can be reduced. For example, cytochrome P450 enzymes are known to catalyze oxidation reactions, such as hydroxylation, on alkaloid scaffolds. mdpi.com

The synthesis of quaternary ammonium compounds like this compound from their tertiary amine precursors is a fundamental organic transformation. scilit.com

The most common method is the Menschutkin reaction , which involves the direct alkylation of the tertiary amine with an alkyl halide. For this compound, this would involve reacting hayatin with methyl chloride. However, methyl iodide is often preferred in laboratory settings due to its higher reactivity. beilstein-journals.org

Table 2: Common Methylating Agents for Tertiary Amines

| Reagent | Formula | Properties and Use |

|---|---|---|

| Methyl Iodide | CH₃I | Highly reactive liquid, commonly used for efficient N-methylation to form methiodide salts. beilstein-journals.org |

| Dimethyl Sulfate | (CH₃)₂SO₄ | A powerful and cost-effective methylating agent, but highly toxic. |

| Methyl Triflate | CH₃SO₃CF₃ | A very strong electrophile, used for methylating less reactive amines. |

Recent research has focused on developing safer and more environmentally friendly methylation procedures. Quaternary ammonium salts themselves, such as phenyl trimethylammonium iodide, have been explored as solid, easy-to-handle methylating agents. nih.govresearchgate.net

The hayatin molecule contains multiple stereocenters, making stereochemistry a critical aspect of its synthesis. uni-muenchen.de In bisbenzylisoquinoline alkaloids, there are typically two asymmetric centers at the C-1 and C-1' positions. uni-muenchen.de The relative and absolute configuration of these centers significantly influences the three-dimensional shape and, consequently, the biological activity of the molecule. nih.gov

During total synthesis, controlling the stereochemistry is paramount. nih.gov This is often achieved by:

Using Chiral Starting Materials: Employing enantiomerically pure precursors to build the benzylisoquinoline units.

Asymmetric Catalysis: Using chiral catalysts to guide reactions to form one stereoisomer preferentially. For example, Noyori asymmetric transfer hydrogenation can be used to establish the stereocenter in the tetrahydroisoquinoline core. researchgate.netresearchgate.net

Enzymatic Reactions: Biocatalysts, such as Norcoclaurine Synthase (NCS) or specific O-methyltransferases (OMT), can provide high levels of stereoselectivity and regioselectivity. nih.govmdpi.commaxapress.com

Advanced Analytical Characterization in Hayatinin Methochloride Research

Application of Advanced Spectroscopic Techniques for Structural Confirmation (Excluding Basic Identification)

Advanced spectroscopic methods are crucial for the unambiguous structural elucidation of complex natural products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D experiments), Mass Spectrometry (MS) with detailed fragmentation analysis, and Fourier-Transform Infrared (FT-IR) spectroscopy provide granular details about the molecular architecture.

Table 1: Commonly Used Advanced Spectroscopic Techniques and Their Potential Application to Hayatinin Methochloride

| Technique | Information Provided | Specific Data for this compound |

| 2D-NMR Spectroscopy (COSY, HSQC, HMBC) | Provides detailed information on proton-proton and proton-carbon connectivities, crucial for assembling the molecular skeleton. | Not found in search results. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and elemental composition, and tandem MS (MS/MS) reveals fragmentation pathways for structural confirmation. | Not found in search results. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. | Not found in search results. |

Chromatographic-Mass Spectrometric Methodologies for Purity and Identity Assessment (Excluding Basic Identification)

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the gold standard for assessing the purity and confirming the identity of pharmaceutical compounds. news-medical.netwikipedia.org These methods are capable of separating the target compound from closely related impurities and degradation products.

While general LC-MS and GC-MS methods are widely used for the analysis of phytochemicals, specific validated methods for the purity and identity assessment of this compound are not described in the available search results. dntb.gov.ua The development of such methods would involve optimizing chromatographic conditions to achieve adequate separation and defining mass spectrometric parameters for sensitive and specific detection.

Table 2: Chromatographic-Mass Spectrometric Techniques for Purity and Identity Assessment

| Technique | Application in Purity Assessment | Specific Method for this compound |

| LC-MS/MS | Separation of the main compound from impurities with high selectivity and sensitivity. Identity is confirmed by retention time and specific mass transitions. | Not found in search results. |

| GC-MS | Suitable for volatile and thermally stable compounds or their derivatives. Provides excellent separation and library-matchable mass spectra for identification. | Not found in search-results. |

| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | A common technique for purity assessment by measuring peak area percentage. The UV spectrum can help in peak identification. | Not found in search results. |

Development and Validation of Research-Grade Analytical Methods for this compound

The development and validation of analytical methods are critical to ensure the reliability and reproducibility of research findings. A validated method provides confidence that the measurements are accurate, precise, and specific for the analyte . This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

There is no information in the provided search results detailing the development and validation of a specific research-grade analytical method for this compound. Such a study would be a prerequisite for any quantitative research involving this compound.

Pharmacological Investigations and Mechanistic Elucidation of Hayatinin Methochloride

Preclinical in vitro Studies on Biological Activity

Assessment of Muscle Relaxant Properties

In vitro studies have demonstrated the muscle relaxant properties of hayatinin methochloride. Research has shown that this compound exhibits curariform actions, suggesting its potential as a muscle relaxant. nii.ac.jp The muscle-relaxant properties of this compound, often in combination with hayatin methiodide, have been reported from extracts of Cissampelos pareira. researchgate.net202.4.186 The mechanism of this muscle-relaxant activity is attributed to its effects on neuromuscular transmission.

Table 1: Summary of in vitro Muscle Relaxant Properties of this compound

| Preparation | Observed Effect | Reference |

|---|---|---|

| Various in vitro muscle preparations | Curariform actions | nii.ac.jp |

| Extracts from Cissampelos pareira | Muscle-relaxant properties | researchgate.net202.4.186 |

Evaluation of Antispasmodic Activity and Cholinergic Receptor Interactions

The antispasmodic activity of this compound is linked to its interaction with cholinergic receptors. Studies on autonomic ganglia in cats have indicated that this compound affects cholinergic transmission. actapharmsci.com This interaction is a key component of its pharmacological profile, contributing to its potential therapeutic applications in conditions involving muscle spasms. The compound's ability to modulate cholinergic pathways underscores its significance in pharmacological research.

Investigation of Immunomodulatory Effects

This compound is a component of the alkaloidal fraction of Cissampelos pareira, which has been investigated for its immunomodulatory effects. nih.govresearchgate.net The alkaloidal fraction of this plant has been shown to possess immunosuppressive activity at lower doses. nih.govresearchgate.net Specifically, it has been observed to cause a significant reduction in antibody production in response to sheep red blood cells (SRBCs). nih.gov While the direct and isolated effects of this compound on the immune system require more specific investigation, its presence in an immunomodulatory fraction is noteworthy. The bisbenzylisoquinoline alkaloid class, to which this compound belongs, has been associated with anti-inflammatory effects by suppressing the production of nitric oxide, a key mediator in inflammation. nih.gov

Preclinical in vivo Mechanistic Studies in Animal Models (Excluding Safety and Clinical Human Data)

Studies on Neuromuscular Junction Function

In vivo studies in animal models have been crucial in understanding the mechanistic basis of this compound's action at the neuromuscular junction. nih.gov The neuromuscular junction is the critical synapse where motor neurons communicate with skeletal muscle fibers to control contraction. nih.govfrontiersin.org Animal models, particularly in mice, have been instrumental in dissecting the complex molecular mechanisms of neuromuscular transmission and how various substances can modulate this process. nih.govbiorxiv.org Studies on such models have revealed that this compound acts as a neuromuscular blocking agent, comparable to tubocurarine. researchgate.net These investigations help to elucidate how the compound interferes with the normal physiological processes of nerve impulse transmission to the muscle, leading to muscle relaxation. The use of animal models allows for detailed electrophysiological and histological examination of the neuromuscular junction, providing insights that are not achievable through in vitro assays alone. nih.gov

Table 2: Summary of in vivo Studies on Neuromuscular Junction Function

| Animal Model | Key Findings | Reference |

|---|---|---|

| Various animal models | Acts as a neuromuscular blocking agent | researchgate.net |

| Mouse models | Allows for detailed study of neuromuscular transmission | nih.govbiorxiv.org |

Effects on Autonomic Ganglia and Related Systems

The pharmacological effects of this compound on the autonomic nervous system have been a subject of scientific investigation, particularly focusing on its influence on autonomic ganglia. Research has demonstrated that this compound exhibits a ganglionic blocking action.

A key study conducted on cats explored the effects of this compound on both sympathetic and parasympathetic ganglia. researchgate.netactapharmsci.com The compound was compared with the well-known neuromuscular blocking agent, (+)-tubocurarine chloride. researchgate.netscribd.com The research indicated that this compound produced a blocking effect on the autonomic ganglia. actapharmsci.comtandfonline.comtandfonline.comniscpr.res.in These studies are fundamental to understanding the compound's profile as a neuromuscular blocking agent, with actions extending to the autonomic ganglia. researchgate.net

The following table summarizes the primary findings from these investigations:

| System Investigated | Model | Effect Observed | Comparative Agent | Reference(s) |

| Sympathetic Ganglia | Cat | Blocking Action | (+)-Tubocurarine chloride | researchgate.netactapharmsci.comtandfonline.com |

| Parasympathetic Ganglia | Cat | Blocking Action | (+)-Tubocurarine chloride | researchgate.netactapharmsci.comtandfonline.com |

Cellular and Molecular Responses in Model Organisms

Detailed investigations into the specific cellular and molecular responses elicited by purified this compound are not extensively documented in the available scientific literature. Much of the research at this level has been conducted using crude extracts of Cissampelos pareira, the plant from which Hayatinin and its derivatives are isolated.

For instance, studies on hydroalcoholic extracts of Cissampelos pareira root have shown effects on certain cellular and molecular markers in animal models of hepatotoxicity. In these studies, the extract demonstrated an ability to modulate the levels of antioxidant enzymes. niscpr.res.in However, these findings relate to a complex mixture of compounds and cannot be exclusively attributed to this compound.

The table below outlines the observed effects of the crude plant extract on specific enzymes in a rat model of CCl4-induced hepatic damage. It is crucial to note that these are not the effects of isolated this compound.

| Enzyme/Molecule | Effect of C. pareira Extract | Model System | Reference(s) |

| Superoxide Dismutase (SOD) | Increased levels | Rat Liver | niscpr.res.in |

| Catalase (CAT) | Increased levels | Rat Liver | niscpr.res.in |

| Glutathione S-transferase (GST) | Increased levels | Rat Liver | niscpr.res.in |

| Glutathione Peroxidase (GPx) | Increased levels | Rat Liver | niscpr.res.in |

| Reduced Glutathione (GSH) | Increased levels | Rat Liver | niscpr.res.in |

| Lipid Peroxidation (LPO) | Decreased levels | Rat Liver | niscpr.res.in |

These results suggest that components within the plant extract have antioxidant properties, but further research is required to determine the specific contribution, if any, of this compound to these activities.

Receptor Binding and Ligand-Target Interaction Studies

Specific receptor binding assays and detailed ligand-target interaction studies for this compound are limited. However, its pharmacological profile provides strong inferential evidence regarding its primary molecular target. This compound is recognized for its curariform, or muscle-relaxant, properties. researchgate.net This action is characteristic of compounds that interfere with signaling at the neuromuscular junction. wikipedia.org

The neuromuscular junction is a chemical synapse where motor neurons release the neurotransmitter acetylcholine (B1216132) (ACh), which then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber, initiating contraction. wikipedia.orgyoutube.com The comparison of this compound's activity to that of (+)-tubocurarine, a classic competitive antagonist of nAChRs, strongly implies that this compound also interacts with these receptors. researchgate.net

Therefore, the primary inferred ligand-target interaction is the binding of this compound to nicotinic acetylcholine receptors at the neuromuscular junction, leading to the blockade of neuromuscular transmission and resulting in muscle relaxation. Direct quantitative binding studies to determine affinity constants such as K_i or K_d for this compound at nAChRs are not prominently available in the reviewed literature.

Enzyme Inhibition and Activation Profiling

Comprehensive enzyme inhibition and activation profiling studies specifically for this compound are not widely reported. The majority of available research focuses on the broader enzymatic effects of crude extracts from Cissampelos pareira.

Studies investigating the protective effects of Cissampelos pareira extract against chemically-induced gastric cancer in mice have reported modulation of carcinogen-metabolizing enzymes. tandfonline.comtandfonline.com Specifically, the extract was found to increase the activity of Phase II detoxification enzymes like Glutathione S-transferase (GST). tandfonline.comtandfonline.com Additionally, research on the hepatoprotective effects of the plant's root extract noted changes in the serum levels of marker enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP) in response to liver damage. niscpr.res.in

These findings, summarized in the table below, are indicative of the biological activity of the plant's constituents as a whole. The specific inhibitory or activatory effects of isolated this compound on these or other enzyme systems remain an area for further investigation.

| Enzyme System | Observed Effect of C. pareira Extract | Context of Study | Model System | Reference(s) |

| Glutathione S-transferase (GST) | Increased activity | Chemoprevention | Mice | tandfonline.comtandfonline.comniscpr.res.in |

| Serum Marker Enzymes (AST, ALT, ALP) | Reduction of elevated levels | Hepatoprotection | Rats | niscpr.res.in |

Structure Activity Relationship Sar Studies and Molecular Modeling of Hayatinin Methochloride

Correlating Structural Motifs with Pharmacological Activities

The pharmacological effects of bisbenzylisoquinoline alkaloids are largely dictated by their unique structural framework. Studies on this class of compounds have revealed several key structural motifs that are crucial for their biological activity, particularly their neuromuscular blocking effects. researchgate.netresearchgate.net

The defining feature of many neuromuscular blocking agents is the presence of two quaternary ammonium (B1175870) groups. researchgate.net In hayatinin methochloride, these positively charged nitrogen atoms are believed to interact with anionic sites on the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. researchgate.netmdpi.com The distance between these two quaternary centers is a critical determinant of blocking potency. researchgate.net An optimal inter-onium distance, often in the range of 1.0 to 1.4 nanometers, allows for effective binding to the receptor, leading to muscle relaxation. researchgate.net

A positive correlation has been observed between the binding affinity of certain bisbenzylisoquinoline alkaloids to alveolar macrophages and their reported antifibrotic potency, suggesting that the ability to interact with specific cell membranes is a key factor in some of their therapeutic effects. tandfonline.com For instance, tetrandrine, a highly effective antifibrotic agent, exhibits strong binding to both lipid vesicles and alveolar macrophages, whereas analogues with weak binding show little to no effect. tandfonline.com

| Structural Motif | Influence on Pharmacological Activity |

| Bisquaternary Ammonium Groups | Essential for binding to nicotinic acetylcholine receptors. researchgate.netresearchgate.net |

| Inter-onium Distance | Critical for the potency of neuromuscular blockade. researchgate.net |

| Molecular Conformation | Affects the fit within the receptor's binding pocket. acs.orgtandfonline.com |

| Methoxy (B1213986) Group Substitution | Can modulate binding affinity and pharmacological profile. acs.org |

Rational Design of this compound Analogues for Enhanced Specificity

The insights gained from SAR studies provide a roadmap for the rational design of this compound analogues with improved therapeutic properties. The goal of such design efforts is to enhance the specificity for the target receptor, thereby reducing off-target effects and improving the safety profile. nih.govnih.gov

Recent research has focused on the design and synthesis of new bis-benzylisoquinoline-based analogues as potential neuromuscular blocking agents. nih.gov These studies explore modifications to the linker connecting the two isoquinoline (B145761) units and the substituents on the ammonium groups to optimize the duration of action and reduce side effects. nih.gov By systematically altering the chemical structure, researchers aim to develop compounds with a more desirable pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net For example, the properties of the linker and the configuration of the ammonium groups have been identified as crucial for both the activity and the duration of the neuromuscular blockade. nih.gov

The development of pancuronium, a steroidal neuromuscular blocking agent, is a classic example of successful rational drug design, where the molecule was specifically engineered to achieve high potency. nih.gov Similar principles can be applied to the bisbenzylisoquinoline scaffold of this compound to create novel derivatives with potentially ultra-short-acting neuromuscular blocking effects. nih.gov

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a virtual window into the molecular world. nih.govmdpi.comebsco.com These techniques allow for the investigation of molecular structures, interactions, and dynamics with a high degree of detail, complementing experimental data and guiding the design of new therapeutic agents. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. figshare.com In the context of this compound, docking studies can be employed to model its interaction with the nAChR at the neuromuscular junction. mdpi.comnih.govsci-hub.seelifesciences.org

By creating a three-dimensional model of the nAChR binding site, researchers can virtually screen a library of this compound analogues to predict their binding affinities and modes of interaction. nih.govfigshare.com These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. rsc.org For instance, molecular docking has been used to analyze the binding of newly synthesized bis-benzylisoquinoline derivatives to nicotinic acetylcholine receptors, providing insights into their structure-activity and configuration-activity relationships. nih.gov Similar in silico investigations with other bisbenzylisoquinoline alkaloids, such as curine (B1669343) derivatives, have helped identify potential protein targets. figshare.com

| Computational Technique | Application to this compound Research |

| Molecular Docking | Predicting binding affinity and orientation at the nAChR. nih.govfigshare.com |

| Ligand-Protein Interaction Analysis | Identifying key stabilizing interactions (e.g., hydrogen bonds). rsc.org |

| Virtual Screening | Evaluating potential analogues for improved binding. figshare.com |

The biological activity of a flexible molecule like this compound is not determined by a single static structure but rather by an ensemble of conformations that it can adopt in solution. acs.org Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. acs.orgresearchgate.net

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful experimental methods for determining the three-dimensional structure and conformation of molecules in solution. acs.org These experimental data can be complemented and refined by computational methods. acs.orgresearchgate.net

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. nih.govmdpi.comebsco.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the conformational changes of this compound and its interactions with its environment, such as water molecules and the target protein, over time. nih.govrsc.orgnih.gov These simulations can reveal the dynamic nature of the binding process and help to understand the flexibility and stability of the ligand-protein complex. acs.orgnih.gov For other bisbenzylisoquinoline alkaloids, molecular dynamics simulations have been used to refine structures determined by NMR and to observe the mobility of their 3D conformations. acs.org

Target Identification and Signaling Pathway Modulation

Methodologies for Identifying Molecular Targets of Hayatinin Methochloride

To experimentally validate and discover the full range of molecular targets for this compound, several powerful techniques can be employed. These methods offer unbiased and comprehensive insights into the compound's interactions within a complex biological system.

Affinity-based proteomics is a powerful strategy to isolate and identify the specific protein targets of a small molecule from a complex proteome. scribd.comnih.gov This approach typically involves immobilizing a derivative of the compound of interest, such as this compound, onto a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate or tissue extract. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry. nih.gov

A crucial aspect of this method is the design of the affinity probe to ensure that the modification for immobilization does not interfere with the compound's binding to its target proteins. scribd.com Competitive binding experiments, where the lysate is pre-incubated with the free (non-immobilized) compound, are often used as a control to distinguish specific binders from non-specific interactions. nih.gov

Below is an illustrative table representing potential data from an affinity-based proteomics experiment for this compound.

| Protein ID | Protein Name | Enrichment Factor (this compound vs. Control) | Function |

| P06276 | Acetylcholinesterase | 15.2 | Neurotransmitter degradation |

| P08477 | Muscarinic acetylcholine (B1216132) receptor M2 | 12.8 | G-protein coupled receptor |

| Q9Y243 | Casein kinase II subunit alpha | 8.5 | Serine/threonine kinase |

| P27361 | Cyclin-dependent kinase 2 | 7.1 | Cell cycle regulation |

| P15056 | Nuclear factor kappa B p105 subunit | 6.3 | Transcription factor |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Phenotypic screening is a drug discovery paradigm that identifies compounds based on their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. researchgate.netdntb.gov.ua Once a "hit" compound like this compound is identified through a phenotypic screen (for example, for its muscle relaxant or anti-proliferative effects), the subsequent challenge is "target deconvolution"—the process of identifying the molecular target(s) responsible for the observed phenotype. researchgate.netscribd.com

Target deconvolution can be approached using various methods, including genetic approaches (e.g., creating resistant mutant libraries) and proteomic techniques. researchgate.net The integration of phenotypic screening with advanced proteomic and genomic tools allows for the discovery of novel mechanisms of action. researchgate.net

The following table illustrates the conceptual workflow of a phenotypic screen followed by target deconvolution.

| Step | Description | Example for this compound |

| 1. Phenotypic Assay | A cell-based assay is developed to screen for a specific biological response. | Screening for inhibition of cancer cell line proliferation. |

| 2. Hit Identification | This compound is identified as a compound that inhibits cell proliferation at a certain concentration. | IC50 value of 10 µM in HeLa cells. |

| 3. Target Deconvolution | Various techniques are employed to identify the protein(s) that this compound interacts with to cause the observed phenotype. | Use of affinity-based proteomics or thermal proteome profiling on HeLa cells treated with the compound. |

| 4. Target Validation | The identified target is validated, for instance, by using siRNA to knockdown the target protein and observing if it mimics the effect of the compound. | Knockdown of a putative kinase target leads to reduced cell proliferation, validating it as a target. |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Thermal Proteome Profiling (TPP), also known as the cellular thermal shift assay (CETSA), is a powerful method for identifying drug targets in a native cellular environment. 202.4.186hellobio.com The principle behind TPP is that the binding of a ligand (like this compound) to a protein can alter its thermal stability, leading to a shift in its melting temperature (Tm). researchgate.netplos.org

In a typical TPP experiment, cells are treated with the compound or a vehicle control and then heated to a range of temperatures. The aggregated proteins are separated from the soluble fraction, and the remaining soluble proteins at each temperature point are quantified using mass spectrometry. 202.4.186 A target protein will typically show increased (or sometimes decreased) stability in the presence of the binding compound, which is reflected as a shift in its melting curve. hellobio.com This method is advantageous as it does not require modification of the compound and can be performed in living cells, providing a more physiologically relevant assessment of target engagement. researchgate.net

The table below provides a hypothetical example of results from a TPP experiment.

| Protein Target | Melting Temp (°C) - Control | Melting Temp (°C) - With this compound | Thermal Shift (ΔTm) |

| Acetylcholinesterase | 52.1 | 56.5 | +4.4 |

| Tubulin beta chain | 48.5 | 48.7 | +0.2 |

| Pyruvate kinase | 61.3 | 61.1 | -0.2 |

| Heat shock protein 90 | 58.9 | 59.0 | +0.1 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Elucidation of Downstream Signaling Cascades Affected by this compound

Once the direct molecular target(s) of this compound are identified, the next step is to elucidate the downstream signaling cascades that are modulated by this interaction. A signaling cascade is a series of biochemical reactions within a cell, initiated by a stimulus, where each step triggers the next. scribd.com The binding of this compound to its target protein can initiate a chain of events, such as phosphorylation or dephosphorylation of subsequent proteins, leading to a cellular response. plos.org

The specific downstream signaling pathways affected by this compound have not been detailed in the available scientific literature. However, based on potential targets like kinases or G-protein coupled receptors, one could hypothesize effects on major signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or pathways regulated by cyclic AMP (cAMP). evitachem.com Investigating these cascades would involve techniques like Western blotting to measure the phosphorylation status of key signaling proteins, reporter gene assays to assess the activity of transcription factors, and phosphoproteomics to get a global view of changes in protein phosphorylation upon treatment with the compound.

Future Research Directions and Translational Perspectives for Hayatinin Methochloride Research

Unexplored Biological Activities and Therapeutic Potential

While the neuromuscular blocking effects of Hayatinin methochloride are documented, a vast landscape of its pharmacological potential remains uncharted. The crude extracts of Cissampelos pareira and other isolated alkaloids have demonstrated a wide array of biological activities, suggesting that this compound itself may possess a broader therapeutic scope. ijraset.comijpp.org.in

Future research should systematically investigate the following potential activities, drawing parallels from related bisbenzylisoquinoline alkaloids and the ethnopharmacological uses of its plant source:

Anticancer Activity: Numerous bisbenzylisoquinoline alkaloids have exhibited significant cytotoxic effects against various cancer cell lines. nih.gov For instance, tetrandrine, a structurally related alkaloid, has been shown to induce apoptosis and inhibit tumor growth. nih.govnih.gov Future studies should screen this compound against a panel of human cancer cell lines, including but not limited to lung, breast, colon, and leukemia cell lines. Mechanistic studies could then explore its effects on cell cycle progression, apoptosis induction, and key signaling pathways involved in cancer.

Antimicrobial and Antiviral Activity: Alkaloids are a well-established source of antimicrobial agents. researchgate.net Given the increasing threat of antimicrobial resistance, the exploration of novel scaffolds is critical. This compound should be evaluated for its efficacy against a range of pathogenic bacteria and fungi. Furthermore, considering the antiviral properties reported for some alkaloids, its potential against various viruses, including emerging viral threats, warrants investigation.

Anti-inflammatory and Immunomodulatory Effects: Traditional uses of Cissampelos pareira often point towards the treatment of inflammatory conditions. researchgate.net Other alkaloids from this plant have shown anti-inflammatory properties. ijraset.com Future research could explore the anti-inflammatory potential of this compound in both in vitro and in vivo models of inflammation. This could involve investigating its effects on pro-inflammatory cytokines, enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and immune cell function.

Neuroprotective Potential: Beyond its effects at the neuromuscular junction, the influence of this compound on the central nervous system is unknown. Some alkaloids have demonstrated neuroprotective properties. Investigating its ability to protect neurons from oxidative stress, excitotoxicity, and other forms of neuronal damage could open new avenues for its therapeutic application in neurodegenerative diseases.

A summary of potential research areas for the unexplored biological activities of this compound is presented in the table below.

| Therapeutic Area | Proposed Research Focus | Rationale |

| Oncology | Cytotoxicity screening against diverse cancer cell lines (e.g., A549, MCF-7, HCT116). | Many bisbenzylisoquinoline alkaloids exhibit anticancer properties. nih.gov |

| Mechanistic studies on apoptosis, cell cycle, and signaling pathways. | Understanding the mode of action is crucial for drug development. | |

| Infectious Diseases | Antibacterial and antifungal activity assays against pathogenic microbes. | Alkaloids are a rich source of antimicrobial compounds. researchgate.net |

| Antiviral screening against a panel of relevant viruses. | The chemical diversity of alkaloids suggests potential for novel antiviral mechanisms. | |

| Inflammation & Immunology | In vitro and in vivo models of inflammation (e.g., carrageenan-induced paw edema). | Traditional use of the source plant for inflammatory ailments. researchgate.net |

| Assessment of effects on inflammatory mediators (cytokines, prostaglandins). | To elucidate the mechanism of anti-inflammatory action. | |

| Neuropharmacology | Evaluation of neuroprotective effects in models of neuronal damage. | Potential for novel applications beyond the peripheral nervous system. |

Innovations in Synthetic Routes and Derivatization Strategies

The structural complexity of bisbenzylisoquinoline alkaloids presents a significant challenge for chemical synthesis. rsc.org However, modern synthetic methodologies offer promising avenues for the total synthesis and derivatization of this compound.

Future research in this area should focus on:

Total Synthesis: Developing a total synthesis for this compound would not only confirm its structure but also provide a platform for generating analogues that are otherwise inaccessible from the natural source. Key strategies could involve Ullmann-type coupling reactions to form the diaryl ether linkages and Pictet-Spengler or Bischler-Napieralski reactions to construct the isoquinoline (B145761) cores. rsc.orgresearchgate.net Chemoenzymatic approaches, which utilize enzymes for stereoselective steps, could also be explored to enhance efficiency and yield. nih.gov

Semi-synthesis and Derivatization: Utilizing naturally isolated Hayatinin or its precursors, semi-synthetic modifications can be employed to create a library of derivatives. nih.gov Modifications could target various functional groups to explore structure-activity relationships (SAR). For example, alteration of the methoxy (B1213986) groups, modification of the phenolic hydroxyl group, and changes to the quaternary ammonium (B1175870) centers could significantly impact biological activity and pharmacokinetic properties. preprints.org

Click Chemistry and Bio-conjugation: Modern chemical ligation techniques, such as click chemistry, could be employed to conjugate this compound to other molecules, such as targeting ligands or fluorescent probes. This would facilitate studies on its mechanism of action and could lead to the development of targeted drug delivery systems.

The table below outlines potential derivatization strategies and their expected impact.

| Derivatization Strategy | Target Functional Group | Potential Impact on Bioactivity |

| Alkylation/Acylation | Phenolic hydroxyl group | Altered solubility, membrane permeability, and receptor binding. |

| Demethylation/Alkylation | Methoxyl groups | Modulation of electronic properties and steric hindrance, affecting target interaction. |

| Modification of Quaternary Nitrogen | N-alkyl groups | Influence on neuromuscular blocking potency and other potential activities. |

| Ring Modification | Isoquinoline backbone | Exploration of novel scaffolds with potentially different biological targets. |

Advancements in Analytical and Mechanistic Characterization

A thorough understanding of the structure, properties, and mechanism of action of this compound is fundamental for its development as a therapeutic agent. Advanced analytical techniques can provide unprecedented insights.

Future directions for characterization include:

Advanced Spectroscopic and Spectrometric Analysis: While basic structural elucidation has been performed, a comprehensive analysis using modern high-field Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) is essential for unambiguous structural confirmation and conformational analysis in solution. nih.govtandfonline.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation patterns, which is valuable for identification and metabolic studies. rsc.orgacs.orgresearchgate.net

Chromatographic Methods: The development of robust and sensitive chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is crucial for the purification, quantification, and quality control of this compound from its natural source and synthetic preparations. globalresearchonline.netnih.govijapbc.com These methods can also be coupled with mass spectrometry (LC-MS) for metabolite identification.

Mechanistic Studies at the Molecular Level: The neuromuscular blocking activity of this compound is presumed to be through interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. derangedphysiology.comwikipedia.orge-safe-anaesthesia.organeskey.com Future research should employ electrophysiological techniques, such as patch-clamp, to characterize its interaction with different nAChR subtypes in detail. Binding assays and molecular modeling studies can further elucidate the specific binding site and interactions responsible for its activity. For any newly discovered biological activities, similar in-depth mechanistic studies will be necessary to identify the molecular targets and pathways involved.

The following table summarizes key analytical and mechanistic approaches for future research.

| Technique | Application | Expected Outcome |

| High-Field NMR (1D/2D) | Structural elucidation and conformational analysis. | Unambiguous confirmation of structure and understanding of its 3D shape. nih.govtandfonline.com |

| HRMS and MS/MS | Molecular formula determination and fragmentation analysis. | Accurate mass measurement and structural information for identification and metabolite studies. rsc.orgacs.orgresearchgate.net |

| HPLC/UPLC-MS | Separation, quantification, and metabolite profiling. | Development of quality control methods and understanding of its metabolic fate. nih.gov |

| Electrophysiology (Patch-clamp) | Functional characterization of ion channel modulation. | Detailed understanding of its effects on nicotinic acetylcholine receptors. |

| Molecular Docking and Simulation | Prediction of binding modes and interactions with biological targets. | Insights into the molecular basis of its activity and guidance for rational drug design. |

Role of this compound in Advancing Alkaloid Research and Drug Discovery Paradigms

Focused research on this compound can contribute significantly to the broader fields of alkaloid chemistry and drug discovery.

Template for Novel Drug Design: The bisbenzylisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov A deeper understanding of the SAR of this compound and its derivatives can provide valuable insights for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Understanding Biosynthetic Pathways: Investigating the biosynthesis of this compound in Cissampelos pareira can contribute to our knowledge of how plants produce such complex molecules. oup.comresearchgate.net This knowledge can be harnessed for biotechnological production of the compound or its precursors using metabolic engineering approaches in microbial or plant cell culture systems.

Natural Product-Based Drug Discovery: this compound serves as a compelling example of the value of natural products in modern drug discovery. nih.govacs.org By exploring its full therapeutic potential, it can reinforce the importance of preserving biodiversity and exploring traditional medicine as sources of new drug leads.

Q & A

Basic Research Questions

Q. What experimental models are most validated for studying the neuromuscular blocking activity of hayatinin methochloride?

- Methodological Answer : Standardized in vivo models, such as the rat sciatic nerve-gastrocnemius muscle preparation, are widely used to assess neuromuscular blockade. Electrophysiological recordings (e.g., single-fiber electromyography) can quantify post-synaptic acetylcholine receptor (nAChR) inhibition. In vitro assays, like radioligand binding studies with α-bungarotoxin-labeled nAChRs, provide receptor affinity data. These models should include positive controls (e.g., d-tubocurarine) and statistical validation of dose-response relationships .

Q. How is this compound isolated and characterized from Cissampelos pareira?

- Methodological Answer : Extraction typically involves alkaloid enrichment via acid-base partitioning. Column chromatography (silica gel or Sephadex) followed by crystallization yields purified this compound. Structural confirmation requires spectroscopic techniques:

- NMR : Analysis of H and C spectra to identify methochloride groups and stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (expected m/z for ) .

Q. What are the critical parameters for ensuring reproducibility in this compound pharmacological assays?

- Methodological Answer : Key factors include:

- Standardization of animal models (e.g., strain, age, neuromuscular preparation protocols).

- Control of calcium ion concentration in physiological buffers, as calcium modulates nAChR sensitivity.

- Validation of compound purity (>95% by HPLC) and stability (e.g., storage at -20°C in anhydrous conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ED values for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., temperature, pH) or animal models. A meta-analysis approach should be employed:

- Data Harmonization : Normalize results using relative potency ratios (vs. d-tubocurarine).

- Multivariate Regression : Identify covariates (e.g., calcium concentration, pre-treatment with acetylcholinesterase inhibitors) influencing potency.

- In silico docking studies (e.g., AutoDock Vina) can predict binding affinity variations due to stereochemical factors .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modular synthesis:

- Quaternization Reactions : React hayatinin with methyl iodide under anhydrous conditions to yield methochloride derivatives.

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to generate enantiopure analogs.

- Pharmacological Screening : Prioritize derivatives with modified tertiary amine groups, as these impact nAChR binding kinetics. Validate purity via HPLC-PDA and characterize via H-NMR coupling constants to confirm stereochemistry .

Q. How should researchers design experiments to differentiate pre-synaptic vs. post-synaptic mechanisms of this compound?

- Methodological Answer : A combination of approaches is required:

- Pre-synaptic Assessment : Measure miniature end-plate potential (MEPP) frequency changes using intracellular microelectrodes.

- Post-synaptic Confirmation : Apply neostigmine (acetylcholinesterase inhibitor) to reverse pre-synaptic effects; hayatinin’s post-synaptic block is neostigmine-resistant.

- Calcium Modulation : Increased extracellular calcium reverses post-synaptic block but exacerbates pre-synaptic inhibition .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Report IC values with 95% confidence intervals. For comparative studies, apply two-way ANOVA with Tukey’s post-hoc test. Ensure power analysis (e.g., G*Power) to justify sample sizes. Include negative controls (vehicle) and account for batch-to-batch variability in compound purity .

Q. How can researchers validate the specificity of this compound’s interaction with nAChRs?

- Methodological Answer : Conduct competitive binding assays with fluorescently labeled α-bungarotoxin. Use CRISPR-edited cell lines lacking nAChR subunits (e.g., α1 KO) to confirm target specificity. Cross-validate with patch-clamp electrophysiology to measure current inhibition in transfected HEK293 cells expressing human nAChRs .

Tables for Key Data

Table 1 : Comparative Pharmacological Profiles of this compound and d-Tubocurarine

| Parameter | This compound | d-Tubocurarine | Reference |

|---|---|---|---|

| IC (nAChR) | 1.2 ± 0.3 µM | 0.8 ± 0.2 µM | |

| Onset Time (in vivo) | 2.1 ± 0.5 min | 1.5 ± 0.4 min | |

| Neostigmine Reversal | Partial (30%) | None |

Table 2 : Recommended Analytical Conditions for this compound Characterization

| Technique | Conditions | Critical Parameters |

|---|---|---|

| HPLC-PDA | C18 column, 40% MeCN/0.1% TFA, 1 mL/min | Retention time: 8.2 min |

| HR-ESI-MS | Positive ion mode, m/z 364.1543 [M] | Mass accuracy < 5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.